molecular formula C13H14N2O3S2 B12925613 4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo- CAS No. 125057-06-9

4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-

Cat. No.: B12925613
CAS No.: 125057-06-9
M. Wt: 310.4 g/mol
InChI Key: JKGGSNAHULFEHC-UHFFFAOYSA-N
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Description

1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a phenylthio group, and a hydroxyethoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multiple steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a thiourea derivative and an appropriate β-keto ester under acidic conditions.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a phenylthiol and a suitable leaving group on the pyrimidinone core.

    Attachment of the Hydroxyethoxy Methyl Group: The hydroxyethoxy methyl group can be attached through an etherification reaction using ethylene glycol and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidinone core can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, tosylates.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The phenylthio group can interact with hydrophobic pockets in proteins, while the hydroxyethoxy methyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-((2-Hydroxyethoxy)methyl)-5-(phenylthio)-1H-1,2,4-triazole-3-carboxamide: This compound has a similar structure but with a triazole ring instead of a pyrimidinone core.

    2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: This compound shares the hydroxyethoxy methyl group but has a different core structure.

Uniqueness

1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its combination of a pyrimidinone core, phenylthio group, and hydroxyethoxy methyl group

Properties

CAS No.

125057-06-9

Molecular Formula

C13H14N2O3S2

Molecular Weight

310.4 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C13H14N2O3S2/c16-6-7-18-9-15-12(8-11(17)14-13(15)19)20-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2,(H,14,17,19)

InChI Key

JKGGSNAHULFEHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=O)NC(=S)N2COCCO

Origin of Product

United States

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